

Astragaloside VI: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Astragaloside VI**

Cat. No.: **B2492658**

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Introduction

Astragaloside VI is a naturally occurring cycloartane-type triterpenoid saponin isolated from the roots of *Astragalus* species, a prominent herb in traditional Chinese medicine. This document provides a detailed technical guide on the chemical structure, biological activities, and mechanisms of action of **Astragaloside VI**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Astragaloside VI is a complex glycoside with a large cycloartane skeleton. Its chemical properties are summarized below.

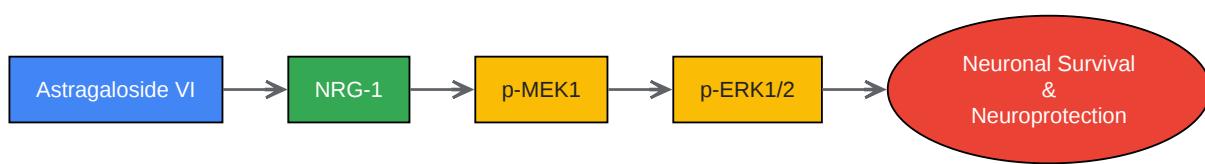
Property	Value	Source
Molecular Formula	C47H78O19	[1] [2]
Molecular Weight	947.1 g/mol	[1]
IUPAC Name	(2R,3R,4S,5S,6R)-2- [[[(1S,3R,6S,8R,9S,11S,12S,14 S,15R,16R)-6- [(2S,3R,4S,5R)-4,5-dihydroxy- 3-[(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyoxan-2-yl]oxy-14- hydroxy-15-[(2R,5S)-5-(2- hydroxypropan-2-yl)-2- methyloxolan-2-yl]-7,7,12,16- tetramethyl-9- pentacyclo[9.7.0.01,3.03,8.012 ,16]octadecanyl]oxy]-6- (hydroxymethyl)oxane-3,4,5- triol	[1]
Monoisotopic Mass	946.51373025 Da	[1]

Biological Activity and Signaling Pathways

Astragaloside VI has demonstrated significant neuroprotective effects, particularly in the context of post-stroke depression.[\[3\]](#)[\[4\]](#) Research indicates that it may exert its therapeutic effects by modulating specific signaling pathways.

NRG-1/MEK/ERK Signaling Pathway

A key mechanism of action for **Astragaloside VI** involves the upregulation of the Neuregulin 1 (NRG-1)-mediated MEK/ERK pathway.[\[3\]](#)[\[4\]](#) This pathway is crucial for neuronal cell survival. In models of post-stroke depression, **Astragaloside VI** treatment has been shown to restore reduced levels of NRG-1 and increase the phosphorylation of MEK1 and ERK1/2, which is consistent with the activation of this pro-survival pathway.[\[3\]](#)

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Astragaloside VI upregulates the NRG-1/MEK/ERK signaling pathway.

Quantitative Data

The neuroprotective effects of **Astragaloside VI** have been quantified in animal models of post-stroke depression. The tables below summarize the impact of **Astragaloside VI** on neurotransmitter levels in the hippocampus and striatum of rats.

Table 1: Effect of **Astragaloside VI** on Neurotransmitter Levels in the Hippocampus of PSD Rats[3]

Group	Dopamine (DA) (µg/mg)	5-Hydroxytryptamine (5-HT) (µg/mg)
Sham	1.816 ± 0.112	0.529 ± 0.026
MCAO	2.212 ± 0.182	0.651 ± 0.005
PSD	1.196 ± 0.029	0.325 ± 0.006
PSD + AsVI	2.165 ± 0.188	0.484 ± 0.016

Table 2: Effect of **Astragaloside VI** on Neurotransmitter Levels in the Striatum of PSD Rats[3]

Group	Dopamine (DA) (µg/mg)	5-Hydroxytryptamine (5-HT) (µg/mg)
Sham	2.821 ± 0.099	0.658 ± 0.019
MCAO	2.450 ± 0.040	0.484 ± 0.007
PSD	1.633 ± 0.008	0.315 ± 0.0005
PSD + AsVI	2.165 ± 0.188	0.484 ± 0.016

Data are presented as Mean ± SD. PSD: Post-Stroke Depression; MCAO: Middle Cerebral Artery Occlusion; AsVI: **Astragaloside VI**.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the biological activity of **Astragaloside VI**.

Post-Stroke Depression (PSD) Rat Model

A model of post-stroke depression was established in male Sprague-Dawley rats.[\[3\]](#)



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Workflow for the creation of a post-stroke depression rat model.

- Middle Cerebral Artery Occlusion (MCAO): An MCAO stroke model was induced in healthy male Sprague-Dawley rats using the intraluminal suture method.[\[3\]](#) Anesthesia was induced with 4% isoflurane with 64% N₂O and 30% O₂.[\[3\]](#)
- Chronic Unpredictable Mild Stress (CUMS): Following the MCAO procedure, rats were housed in isolation and subjected to a chronic unpredictable mild stress regimen to induce depressive-like behaviors.[\[3\]](#)

- Treatment: A cohort of PSD rats was treated with **Astragaloside VI**.[\[3\]](#)
- Behavioral and Biochemical Analysis: The effects of **Astragaloside VI** were assessed through a series of behavioral tests for depression, and brain tissues were collected for biochemical analyses, including HPLC and Western blotting.[\[3\]](#)

In Vitro Corticosterone-Induced Depression Model

The antidepressant properties of **Astragaloside VI** were also investigated in vitro.[\[3\]](#)

- Cell Culture: PC12 cells were used for this assay.[\[3\]](#)
- Induction of Depression Model: A major depression model was induced using corticosterone (CORT).[\[3\]](#)
- Treatment: CORT-induced PC12 cells were treated with **Astragaloside VI**.[\[3\]](#)
- Analysis: The protective effects of **Astragaloside VI** were evaluated using a CCK-8 assay for cell viability. The release of dopamine (DA) and 5-hydroxytryptamine (5-HT) was measured by HPLC. Protein expression of NRG-1, p-MEK1, and p-ERK1/2 was analyzed by Western blotting.[\[3\]](#)

High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis

The levels of dopamine and 5-HT in rat brain tissues and PC12 cells were measured using HPLC analysis.[\[3\]](#) This technique allows for the separation, identification, and quantification of these neurotransmitters.

Western Blotting for Protein Expression Analysis

The protein expression levels of NRG-1, p-MEK1, and p-ERK1/2 in rat brain tissues and PC12 cells were determined by Western blotting.[\[3\]](#) This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the proteins of interest.

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